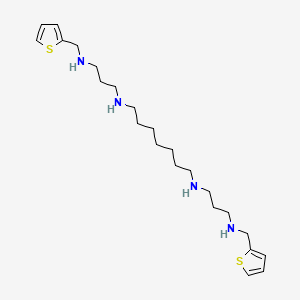![molecular formula C22H24N4O3 B1202223 5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1202223.png)
5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[4-(diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione is a member of barbiturates.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis Techniques : The compound 5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione is synthesized through various methods. For example, derivatives of 1,3,5-triazine-2,4,6-trione are obtained through cyclic transformation of oxadiazolone derivatives, illustrating diverse synthetic pathways for such compounds (Chau, Malanda, & Milcent, 1997).
Structural and Spectral Analysis : Spectral and structural analysis, such as X-ray diffraction, NMR, and mass spectrometry, plays a crucial role in characterizing compounds like this compound. Studies often focus on understanding the molecular structure, crystal packing, and intramolecular interactions of these compounds (Gözel et al., 2014).
Photophysical Properties
Optical Properties : Research into the optical properties of similar compounds reveals their potential in biophotonic applications. The study of one- and two-photon absorption and fluorescence characteristics is significant in this context (Nesterov et al., 2003).
Solvatochromism Studies : Investigations into the solvatochromic properties (color change with solvent polarity) of compounds with similar structures to this compound provide insights into their interaction with different solvents, which is crucial for applications in dye and sensor technology (El-Sayed & Spange, 2007).
Potential Biological Applications
- Anticancer Activity : Compounds with structural similarities to this compound have been studied for their potential anticancer activities. Schiff bases derived from similar structures exhibit cytotoxicity against cancer cell lines, suggesting their application in cancer research (Uddin et al., 2020).
Propiedades
Fórmula molecular |
C22H24N4O3 |
|---|---|
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
5-[[4-(diethylamino)phenyl]iminomethyl]-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H24N4O3/c1-4-25(5-2)17-12-10-16(11-13-17)23-14-18-20(27)24-22(29)26(21(18)28)19-9-7-6-8-15(19)3/h6-14,28H,4-5H2,1-3H3,(H,24,27,29) |
Clave InChI |
YIPGIQLIWUZBEF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3C)O |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



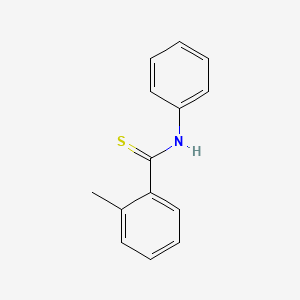
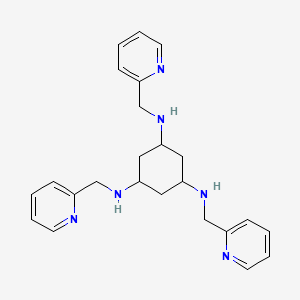
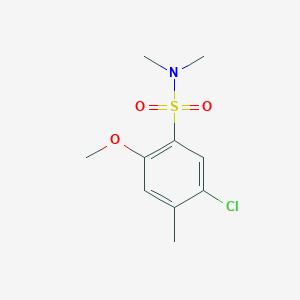
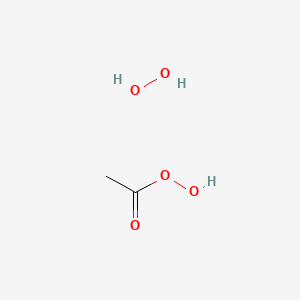
![1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone](/img/structure/B1202148.png)
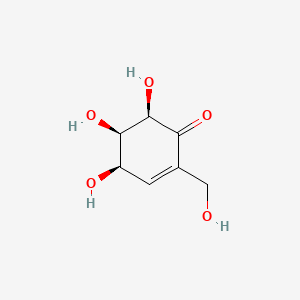
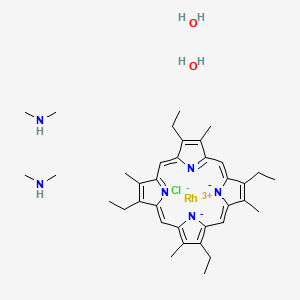
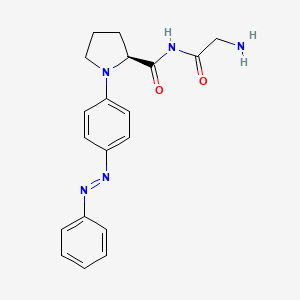
![Methyl 2-[8-[9,10-dihydroxy-7-methoxy-1-oxo-3-(2-oxopropyl)-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate](/img/structure/B1202157.png)



